2'-Fluoropropiophenone
Overview
Description
2’-Fluoropropiophenone is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a compound useful in organic synthesis .
Molecular Structure Analysis
The molecular formula of 2’-Fluoropropiophenone is C9H9FO . The average mass is 152.166 Da and the monoisotopic mass is 152.063736 Da .Physical And Chemical Properties Analysis
2’-Fluoropropiophenone is a pale yellow oil . It has a boiling point of 95-99 °C at 19 mm Hg, a density of 1.102 g/mL at 25 °C, and a refractive index of 1.5043 at 20°C . It is soluble in chloroform and methanol but not miscible in water .Scientific Research Applications
Chelation-Controlled Diastereoselective Reduction : Research by Mohanta et al. (2005) explored the influence of titanium-based Lewis acids on the reduction of α-fluoropropiophenone. This study showed that pretreatment with TiCl4 followed by reduction with LiBH4 in diethyl ether or methylene chloride yielded the syn diastereomer predominantly. In contrast, the use of Ti(OiPr)4 under the same conditions produced the anti diastereomer as the major product, demonstrating a chelation-controlled pathway for the former reduction and a nonchelation pathway for the latter (Mohanta, Davis, Gooch, & Flowers, 2005).
Synthesis in Asymmetric Nucleophilic Fluorination : Beaumont et al. (2001) synthesized a novel chiral quaternary salt for use in the asymmetric nucleophilic fluorination of 2-bromopropiophenone to produce 2-fluoropropiophenone. This compound showcased potential applications in asymmetric synthesis, an area of significant interest in organic chemistry (Beaumont, Kiely, & Rooney, 2001).
Solid-Phase Synthesis of Radiolabeled Peptides : Mařı́k et al. (2006) investigated the use of 2-[(18)F]fluoropropionic (2-[(18)F]FPA) acid as a prosthetic group for radiolabeling proteins and peptides for targeted imaging using PET. This approach was particularly significant for regioselective labeling of peptides on a solid phase, indicating its potential in medical imaging (Mařı́k, Hausner, Fix, Gagnon, & Sutcliffe, 2006).
Synthesis of Optically Active Fluorinated Analogs of NSAIDs : Fujisawa et al. (2005) reported the synthesis of optically active 2-aryl-2-fluoropropionic acids, which are analogs of non-steroidal anti-inflammatory drugs (NSAIDs). This research is part of a broader effort to develop chiral fluorine-containing organic molecules as effective analogs of pharmacologically important compounds (Fujisawa, Fujiwara, Takéuchi, & Omata, 2005).
Biocatalytic Synthesis of Fluorinated Compounds : Liu et al. (2022) explored the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) using E. coli. This represents an environmentally friendly and safer method compared to chemical methods for synthesizing fluorides, with applications in medicine, agriculture, and materials (Liu, Yuan, Jin, & Xian, 2022).
Fluorescent Amino Acids in Chemical Biology : Summerer et al. (2006) developed a strategy for the biosynthetic incorporation of a low-molecular-weight fluorophore, dansylalanine, into proteins at defined sites. This advancement is critical for studying protein structure, dynamics, and interactions in both in vitro and in vivo settings (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).
Safety And Hazards
2’-Fluoropropiophenone is a combustible liquid that causes skin irritation and serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, and eye/face protection should be worn when handling it . If it comes into contact with the skin, it should be washed off immediately with plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
properties
IUPAC Name |
1-(2-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNSIFGTEGKZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963246 | |
Record name | 1-(2-Fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoropropiophenone | |
CAS RN |
446-22-0 | |
Record name | 1-(2-Fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-fluorophenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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